molecular formula C12H13NO3 B12813818 3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B12813818
M. Wt: 219.24 g/mol
InChI Key: UFQXMHONQXVDTL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the isoxazole ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the carboxylic acid group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical studies.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the isoxazole ring and the carboxylic acid group allows for interactions with various biological molecules, influencing pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-methyl ester
  • 3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-amide
  • 3-(2,4-Dimethylphenyl)-4,5-dihydroisoxazole-5-nitrile

Uniqueness

Compared to similar compounds, 3-(2,4-dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and biological activity. This functional group allows for the formation of salts and esters, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-3-4-9(8(2)5-7)10-6-11(12(14)15)16-13-10/h3-5,11H,6H2,1-2H3,(H,14,15)

InChI Key

UFQXMHONQXVDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(C2)C(=O)O)C

Origin of Product

United States

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